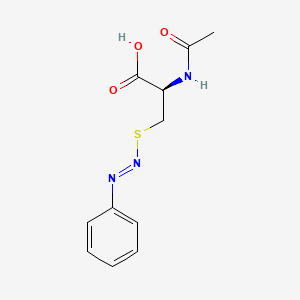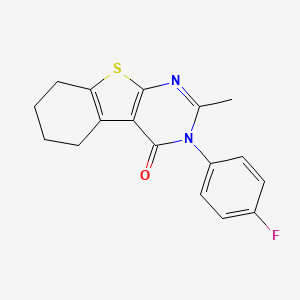
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is a chlorosilane compound with the molecular formula C4HCl3F8Si. It is known for forming self-assembled monolayers (SAMs) on various substrates, which impart superhydrophobic properties to surfaces . This compound is widely used in surface modification applications due to its low surface energy and biocompatibility .
準備方法
Synthetic Routes and Reaction Conditions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane can be synthesized by reacting octafluorobutyl compounds with trichlorosilane under appropriate conditions. The reaction typically involves the use of a fluorinated catalyst and an organic solvent to facilitate the process . The reaction conditions must be carefully controlled to avoid direct contact with skin and eyes, and appropriate protective equipment should be worn .
Industrial Production Methods
In industrial settings, the production of this compound involves the treatment of metallurgical-grade silicon with hydrogen chloride at elevated temperatures (around 300°C). This process yields high-purity trichlorosilane, which can then be further reacted with octafluorobutyl compounds to produce the desired chlorosilane .
化学反応の分析
Types of Reactions
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, resulting in the formation of organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, organic solvents, and fluorinated catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various organosilicon compounds, such as octadecyltrichlorosilane, perfluoroctyltrichlorosilane, and perfluorodecyltrichlorosilane .
科学的研究の応用
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane has a wide range of scientific research applications, including:
Surface Modification: It is used to create superhydrophobic surfaces by forming self-assembled monolayers on substrates.
Microfluidic Devices: The compound is used to silanize substrates for the fabrication of microfluidic devices using soft lithography.
Polymeric Matrices: It forms chemically patterned surfaces for the quantitative analysis of insoluble surfactants in polymeric matrices.
Nanotube Arrays: Alumina membranes treated with this compound can form superhydrophobic polyimide-based nanotube arrays.
作用機序
The mechanism of action of trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane involves the formation of self-assembled monolayers on various substrates. These monolayers create a low-energy surface that imparts superhydrophobic properties. The molecular targets include the surface hydroxyl groups on substrates, which react with the chlorosilane groups to form strong covalent bonds .
類似化合物との比較
Similar Compounds
Octadecyltrichlorosilane (OTS): Known for forming SAMs with superhydrophobic properties.
Perfluoroctyltrichlorosilane (PFOTCS): Used for surface modification with low surface energy.
Perfluorodecyltrichlorosilane (FDTS): Similar applications in creating superhydrophobic surfaces.
Uniqueness
Trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane is unique due to its specific fluorinated structure, which imparts distinct superhydrophobic properties and biocompatibility. Its ability to form strong covalent bonds with surface hydroxyl groups makes it highly effective in creating durable and stable superhydrophobic surfaces .
特性
CAS番号 |
375-63-3 |
|---|---|
分子式 |
C4HCl3F8Si |
分子量 |
335.48 g/mol |
IUPAC名 |
trichloro(1,1,2,2,3,3,4,4-octafluorobutyl)silane |
InChI |
InChI=1S/C4HCl3F8Si/c5-16(6,7)4(14,15)3(12,13)2(10,11)1(8)9/h1H |
InChIキー |
MYZMPPUVPXNBEL-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


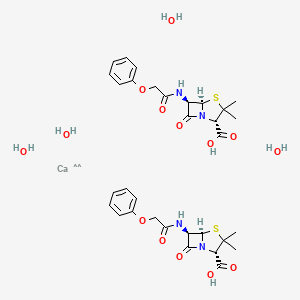
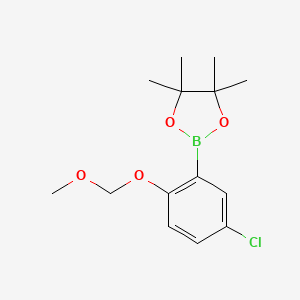

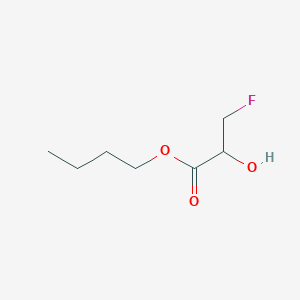
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)



